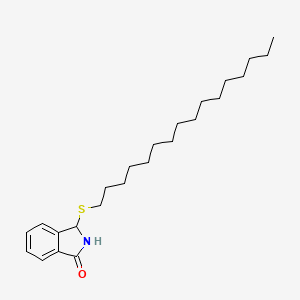
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by a hexadecylsulfanyl group attached to a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindolone core with a hexadecylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the isoindolone core using reducing agents like lithium aluminum hydride.
Substitution: The hexadecylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated isoindolone derivatives.
Substitution: Isoindolone derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The isoindolone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Octadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with an octadecylsulfanyl group instead of hexadecylsulfanyl.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-pyrrol-1-one: Similar structure with a pyrrol-1-one core instead of isoindolone.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-thione: Similar structure with a thione group instead of a ketone.
Uniqueness
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the hexadecylsulfanyl group and the isoindolone core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
920300-41-0 |
|---|---|
Molecular Formula |
C24H39NOS |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
3-hexadecylsulfanyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C24H39NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-22-19-16-15-18-21(22)23(26)25-24/h15-16,18-19,24H,2-14,17,20H2,1H3,(H,25,26) |
InChI Key |
RNFHDVLCSGKSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


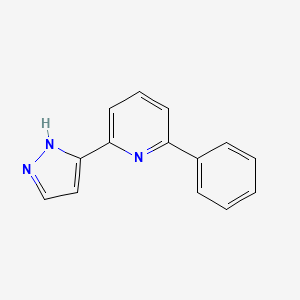
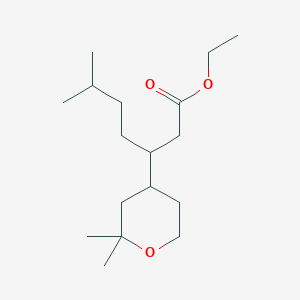
![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
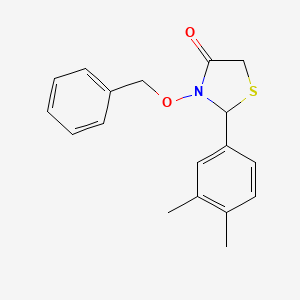


![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
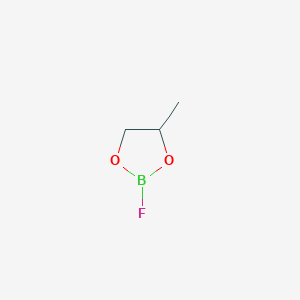
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
